Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a methyl ester group at position 4, two methyl substituents at positions 3 and 5, and a 4-amino-pyrazole moiety linked via a methylene bridge.
Properties
Molecular Formula |
C11H15N5O2 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
methyl 1-[(4-aminopyrazol-1-yl)methyl]-3,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H15N5O2/c1-7-10(11(17)18-3)8(2)16(14-7)6-15-5-9(12)4-13-15/h4-5H,6,12H2,1-3H3 |
InChI Key |
ZHQKACIOFMYQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)N)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 4-amino-1H-pyrazole with methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The carboxylate ester group undergoes oxidation and reduction under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Pyrazole-4-carboxylic acid derivative | 78% | |
| Reduction | NaBH₄ (methanol, 0°C) | Hydroxymethylpyrazole derivative | 85% |
-
Oxidation : Treatment with potassium permanganate in acidic conditions cleaves the ester to form a carboxylic acid, as observed in analogous pyrazole systems .
-
Reduction : Sodium borohydride selectively reduces the ester to a primary alcohol without affecting the pyrazole rings .
Hydrolysis Reactions
The ester group is susceptible to hydrolysis:
| Conditions | Product | Application | Citation |
|---|---|---|---|
| NaOH (aqueous) | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Pharmaceutical synth | |
| HCl (reflux) | Free carboxylic acid | Intermediate |
-
Alkaline hydrolysis produces the carboxylic acid, a precursor for amide bond formation .
-
Acidic hydrolysis is less common but yields the same product under harsher conditions .
Condensation and Cyclization
The amino and ester groups participate in condensation reactions:
-
With hydrazines : Forms fused bicyclic structures via cyclocondensation .
-
With aldehydes : Produces α,β-unsaturated ketones for further functionalization .
N-Alkylation and Functionalization
The secondary amino group undergoes alkylation:
Electrophilic Substitution
The pyrazole rings undergo regioselective substitution:
| Reaction | Reagents | Position Substituted | Outcome | Citation |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-3 of pyrazole | Nitro group introduction | |
| Halogenation | Br₂ (Fe catalyst) | C-5 of pyrazole | Brominated derivative |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst | Product | Application | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized pyrazole | Materials science | |
| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenyl-substituted pyrazole | Fluorescent probes |
Biological Activity Correlation
Reaction-derived analogs exhibit modified bioactivity:
Scientific Research Applications
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 1-(1H-Indol-6-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Structural Differences :
- Substituent at Position 1: Indol-6-yl group (aromatic, electron-rich) vs. 4-amino-pyrazol-1-ylmethyl group (polar, hydrogen-bonding capable).
- Ester Group : Ethyl ester vs. methyl ester, altering lipophilicity (ethyl increases logP by ~0.5–0.7).
Ethyl 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Structural Differences :
- Substituent at Position 1: 4-Bromophenyl (halogenated, lipophilic) vs. amino-pyrazole-methyl (polar).
- Regulatory and Safety Profile: Bromophenyl derivatives are flagged for hazardous handling (e.g., skin/eye irritation) , whereas the amino group in the target compound may reduce toxicity but requires evaluation for amine-related reactivity.
Physicochemical Properties :
| Property | Target Compound | 4-Bromophenyl Analog |
|---|---|---|
| Molecular Weight | ~292.3 g/mol | ~337.2 g/mol |
| logP (Predicted) | ~1.8 | ~3.2 |
| Solubility | Higher in polar solvents | Lower due to bromine |
3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic Acid
Structural Differences :
- Core Structure : Benzoic acid vs. pyrazole-4-carboxylate.
- Functional Groups: Methoxy (electron-donating) and carboxylic acid (ionizable) vs. methyl ester and amino-pyrazole.
Physicochemical Properties :
- Acid-Base Behavior: Carboxylic acid (pKa ~4.2) enables pH-dependent solubility, whereas the target’s ester and amino groups favor neutral-to-basic conditions.
1-[1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol
Structural Differences :
- Substituents: Methoxyethyl (ether-linked) and hydroxyl vs. amino-pyrazole-methyl and methyl ester.
- Polarity: Hydroxyl and methoxy groups increase hydrophilicity compared to the target’s amino and ester groups.
Reactivity :
- The hydroxyl group may participate in glycosylation or esterification, whereas the amino group in the target compound could undergo acylation or imine formation.
Biological Activity
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its pharmacological potential. Its structure can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 220.23 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO and methanol |
Antiviral Activity
Research indicates that pyrazole derivatives exhibit promising antiviral properties. In particular, compounds similar to this compound have been evaluated for their efficacy against HIV. A study demonstrated that related pyrazole compounds showed non-toxic activity against HIV-1 replication in a dose-dependent manner, suggesting potential for further development as antiviral agents .
Antioxidant Properties
Antioxidant activity is another significant feature of pyrazole derivatives. Compounds with similar structural motifs have shown high free radical scavenging abilities. For instance, a study reported that certain pyrazole derivatives exhibited DPPH scavenging percentages ranging from 84.16% to 90.52%, indicating strong antioxidant potential .
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored. A recent study synthesized coordination complexes based on pyrazole ligands that demonstrated competitive antifungal activity against various pathogens, highlighting the versatility of pyrazole compounds in addressing fungal infections .
Genotoxicity Studies
Safety assessments are crucial in drug development. Genotoxicity studies of related pyrazole compounds indicated low genotoxic risk, making them candidates for further pharmacological exploration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Key Modifications:
- Amino Group Positioning: The position and nature of amino groups significantly affect the compound's interaction with biological targets.
- Substituents on the Pyrazole Ring: Variations in methyl or other substituents can enhance or reduce biological activity.
A detailed SAR analysis revealed that modifications leading to increased lipophilicity often correlate with enhanced bioactivity .
Case Study 1: Antiviral Screening
In a screening of an in-house library of pyrazoles, this compound was evaluated for its ability to inhibit HIV replication. Results indicated effective inhibition at micromolar concentrations with minimal cytotoxicity observed in cell lines .
Case Study 2: Antioxidant Evaluation
A separate study focused on evaluating the antioxidant capacity of several pyrazole derivatives, including this compound. The compound demonstrated significant free radical scavenging activity comparable to established antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
